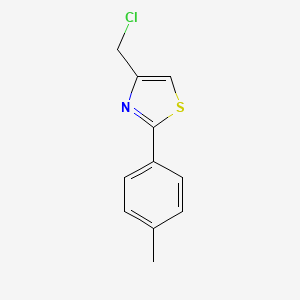

4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole

Descripción general

Descripción

4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole is a chemical compound belonging to the thiazole family, characterized by a sulfur and nitrogen-containing heterocyclic ring structure

Synthetic Routes and Reaction Conditions:

Chloromethylation Reaction: One common synthetic route involves the chloromethylation of 2-(4-methylphenyl)-1,3-thiazole using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

Thiazole Formation: The thiazole ring can be synthesized through the reaction of 4-methylbenzaldehyde with thiourea, followed by chloromethylation.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: Oxidation reactions can convert the thiazole ring into various oxidized derivatives.

Reduction: Reduction reactions can reduce the chloromethyl group to a methyl group.

Substitution: Substitution reactions can replace the chloromethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Oxidized thiazole derivatives.

Reduction: Methylated thiazole derivatives.

Substitution: Substituted thiazole derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antimicrobial Activity :

- 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole has shown significant antimicrobial properties, inhibiting the growth of various bacteria and fungi. Studies indicate that compounds with thiazole rings often demonstrate cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.

-

Cancer Therapy :

- Research has demonstrated that derivatives of thiazole can effectively inhibit cancer cell proliferation. For instance, compounds synthesized from the thiazole scaffold have been evaluated for antiproliferative activity against several human cancer cell lines, including A549 (lung), HeLa (cervical), and HT29 (colon) cells. Some derivatives exhibited remarkable activity with low toxicity towards normal cells .

- Mechanism of Action :

Agrochemical Applications

- The compound's structural characteristics make it a candidate for developing agrochemicals, particularly fungicides and herbicides. Its ability to interact with biological targets can be harnessed to create effective crop protection agents.

- Study on Antiproliferative Activity : Zhang et al. synthesized various thiazole derivatives and tested them against multiple cancer cell lines. They found that certain derivatives displayed selective action towards specific cancer types while maintaining low toxicity levels towards normal cells .

- Molecular Docking Studies : Interaction studies utilizing molecular docking simulations have revealed that this compound binds effectively to proteins associated with cancer pathways, indicating its potential as a therapeutic agent.

Mecanismo De Acción

The mechanism by which 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

2-(4-Methylphenyl)-1,3-thiazole

4-(Chloromethyl)benzoic acid

4-(Chloromethyl)benzene

Uniqueness: 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole is unique due to its specific combination of the chloromethyl group and the thiazole ring, which provides distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique chemical structure make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer properties, mechanisms of action, and other biological effects supported by recent research findings.

1. Anticancer Activity

In Vitro Studies

Research indicates that thiazole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a derivative structurally similar to this compound demonstrated an IC50 of 5.73 µM against MCF-7 breast cancer cells and 12.15 µM against MDA-MB-231 cells, indicating potent activity comparable to established chemotherapeutics like staurosporine .

Mechanisms of Action

The anticancer activity of these compounds is attributed to several mechanisms:

- VEGFR-2 Inhibition : The compound has been shown to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.093 µM, suggesting a role in angiogenesis inhibition .

- Induction of Apoptosis : It triggers programmed cell death through apoptosis and necrosis pathways in cancer cells .

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G1 phase while reducing the population in the G2/M phase, further contributing to its antiproliferative effects .

2. Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural features. For example:

- The presence of electron-donating groups (EDGs) such as methyl groups on the phenyl ring enhances cytotoxic activity .

- Modifications in the thiazole ring and substitution patterns significantly affect potency and selectivity against different cancer cells .

3. Additional Biological Activities

Beyond anticancer properties, thiazole derivatives have demonstrated various biological activities:

- Antidiabetic Effects : Some compounds exhibit potential antidiabetic properties by enhancing insulin sensitivity and ameliorating glucose metabolism .

- Neuroprotective Effects : Certain derivatives have shown protective effects against oxidative stress in neuronal cell lines, indicating potential for neurodegenerative disease treatment .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNS/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMKYJPSVWEWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366297 | |

| Record name | 4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35199-18-9 | |

| Record name | 4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.